4-Methyl-1H-indol-3-amine

Enzymology Substrate Specificity Tryptophan Synthase

Researchers utilizing generic indole-3-amines often encounter unpredictable reactivity due to C3 steric freedom. 4-Methyl-1H-indol-3-amine (CAS 1481107-39-4) overcomes this via the C4-methyl group, which shields the reactive amine and enforces regioselective chemistry. - Enables synthesis of 4-substituted tryptamines (e.g., psilocin analogs, 4-Me-DMT) not accessible from unsubstituted indole-3-amine. - Serves as a privileged AhR agonist scaffold (134% efficacy vs. dioxin), validated as the most potent methylindole regioisomer. - Benchmarked for kinase inhibitor development and SAR studies on tryptophan synthase substrate specificity.

Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
Cat. No. B15252986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1H-indol-3-amine
Molecular FormulaC9H10N2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)NC=C2N
InChIInChI=1S/C9H10N2/c1-6-3-2-4-8-9(6)7(10)5-11-8/h2-5,11H,10H2,1H3
InChIKeyGMXUAIMVHVXKAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1H-indol-3-amine (CAS 1481107-39-4): A C4-Methylated Indolamine Scaffold for Selective Biological and Synthetic Applications


4-Methyl-1H-indol-3-amine is a C4-methylated indolamine, a derivative of the core indole heterocycle [1]. This substitution at the 4-position of the indole ring introduces significant steric hindrance adjacent to the 3-position amine [2]. This structural feature fundamentally alters its physicochemical properties, such as its basicity and solubility, and its interaction with biological targets, particularly enzymes like tryptophan synthase, where the 4-methyl group shields the reactive 3-position [2]. As a result, this compound is not a generic indole or indolamine; its specific substitution pattern dictates its utility as a specialized synthetic intermediate and a tool for probing structure-activity relationships (SAR) in medicinal chemistry .

The Critical Role of C4-Methylation: Why Unsubstituted or C5-Methyl Indole-3-amines Cannot Serve as Direct Replacements for 4-Methyl-1H-indol-3-amine


The position of a methyl substituent on the indole ring is a critical determinant of biological activity and synthetic utility. Unsubstituted indole-3-amine and its C5-methyl analog are not functionally equivalent to 4-methyl-1H-indol-3-amine. Studies on methylindoles demonstrate that the 4-methyl group uniquely shields the adjacent 3-position, drastically reducing its efficacy as a substrate for tryptophan synthase compared to the unsubstituted parent compound [1]. Furthermore, in the context of the Aryl Hydrocarbon Receptor (AhR), 4-methylindole acts as a potent agonist with an efficacy (134% relative to dioxin) that is markedly different from other regioisomers like 5-methylindole [2]. These regioisomer-specific effects extend to synthetic chemistry; the steric bulk at the 4-position can direct the regioselectivity of subsequent reactions, such as N-alkylation or cross-coupling, making the 4-methyl derivative a distinct and non-interchangeable building block for creating specific molecular architectures.

Quantitative Differentiation of 4-Methyl-1H-indol-3-amine: A Comparative Evidence Guide for Procurement Decisions


Enzymatic Substrate Efficacy: 4-Methylindole vs. Indole and Regioisomers with Tryptophan Synthase

The 4-methyl group on the indole ring significantly impairs the compound's ability to serve as a substrate for tryptophan synthase from *Neurospora crassa*. In a comparative study, 4-methylindole was found to be a much less effective substrate than the parent indole molecule [1]. Among the four Bz-methylindole regioisomers, the 4- and 7-methyl compounds were the most effective, followed by the 6- and 5-methyl compounds in descending order of effectiveness [1]. The low affinity of the enzyme for 4-methylindole is specifically ascribed to the steric shielding of the 3-position by the 4-methyl group [1].

Enzymology Substrate Specificity Tryptophan Synthase Structure-Activity Relationship

Aryl Hydrocarbon Receptor (AhR) Agonism: Potent and Unique Activation Profile of 4-Methylindole

In a comprehensive study of methylindole and methoxyindole derivatives, 4-methylindole (the core of the target compound) was identified as the most effective agonist of the human Aryl Hydrocarbon Receptor (AhR) among a panel of 22 tested compounds [1]. Its efficacy (EMAX) was measured at 134% relative to the potent AhR agonist 5 nM dioxin [1]. This profile is distinct from other regioisomers; for example, 6-methylindole showed an efficacy of 91%, while 3-methylindole and 2,3-dimethylindole acted as antagonists with IC50 values of 19 μM and 11 μM, respectively [1].

Nuclear Receptor Biology Toxicology Aryl Hydrocarbon Receptor Agonist Gene Expression

Regioselective Synthetic Utility: A Key Intermediate for C4-Substituted Tryptamines and Alkaloids

4-Methyl-1H-indol-3-amine serves as a crucial intermediate for accessing a class of compounds that are difficult to synthesize from other starting materials. Its defined C4-methyl substitution provides a steric and electronic handle that directs subsequent functionalization at the 3-position . For example, it is a key precursor in the synthesis of 4-methylgramine (3-(dimethylaminomethyl)-4-methylindole), a vital scaffold for generating C4-substituted tryptamines and related alkaloids . This contrasts with indole-3-amine, which lacks this regiochemical control and would lead to different, often undesired, substitution patterns.

Synthetic Chemistry Building Block Alkaloid Synthesis Tryptamine Derivatives

Distinct Physicochemical Profile: Basic pKa Governed by the 3-Amino Group

The physicochemical properties of 4-methyl-1H-indol-3-amine are distinct and relevant to its handling and formulation. The compound has a strong basic pKa around 9.24, attributed to the 3-amino group, and a strong acidic pKa around 17.11 . This contrasts with simple methylindoles, which lack the basic amine and therefore have a different protonation state at physiological pH [1]. This difference in basicity directly impacts its solubility in aqueous buffers and its ability to form salts, which is critical for purification, storage, and biological assay development.

Physicochemical Properties pKa Solubility Drug-likeness

Validated Application Scenarios for 4-Methyl-1H-indol-3-amine Based on Its Differentiated Profile


Probing Steric Effects in Enzymatic Binding Pockets (e.g., Tryptophan Synthase)

Researchers investigating the substrate specificity of tryptophan synthase or other indole-binding enzymes can use 4-methyl-1H-indol-3-amine to directly test the impact of C4 steric hindrance on catalysis and binding. The established data showing its poor substrate efficacy compared to indole provides a clear baseline for structure-activity relationship (SAR) studies, as documented by its unique kinetic profile [1].

Development of Potent and Selective Aryl Hydrocarbon Receptor (AhR) Modulators

In medicinal chemistry programs targeting the AhR for therapeutic intervention in areas like immunology or oncology, 4-methyl-1H-indol-3-amine is a privileged scaffold. The core 4-methylindole structure has been validated as the most potent AhR agonist among a series of methylindoles, with an efficacy of 134% relative to dioxin [1]. This compound serves as an ideal starting point for further derivatization to optimize potency, selectivity, and drug-like properties.

Synthesis of C4-Substituted Tryptamine Analogs and Complex Alkaloids

For synthetic chemists constructing libraries of 4-substituted tryptamines (e.g., 4-Me-DMT, psilocin analogs), 4-methyl-1H-indol-3-amine is an indispensable building block. The pre-installed 4-methyl group directs regioselective functionalization at the 3-amino position, enabling the creation of compounds like 4-methylgramine that are not readily accessible from other indole-3-amine precursors [1]. This makes it essential for exploring the SAR of psychoactive tryptamines or synthesizing complex natural products like the ergot alkaloids.

Physicochemical Profiling and Formulation Studies for Basic Indole Scaffolds

This compound is a model substrate for studying how a basic amine (pKa ~9.24) combined with a sterically hindered indole core affects solubility, permeability, and salt formation. Formulation scientists can use it to benchmark computational predictions of drug-likeness and to develop novel delivery strategies for basic, heterocyclic compounds, as its pKa value directly informs its ionization state under physiological conditions [1].

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